molecular formula C10H9NO2 B8334175 (2-Isoxazol-5-yl-phenyl)-methanol

(2-Isoxazol-5-yl-phenyl)-methanol

Cat. No. B8334175
M. Wt: 175.18 g/mol
InChI Key: SOQFWCMDTNUOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Isoxazol-5-yl-phenyl)-methanol is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Isoxazol-5-yl-phenyl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Isoxazol-5-yl-phenyl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Isoxazol-5-yl-phenyl)-methanol

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

[2-(1,2-oxazol-5-yl)phenyl]methanol

InChI

InChI=1S/C10H9NO2/c12-7-8-3-1-2-4-9(8)10-5-6-11-13-10/h1-6,12H,7H2

InChI Key

SOQFWCMDTNUOCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=NO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-isoxazol-5-yl-benzoic acid methyl ester (385 mg, 1.895 mmol) in THF (4 mL) is added lithium borohydride (82.5 mg, 3.790 mmol). The reaction mixture is stirred at room temperature for 42 hours. After this time, the reaction mixture is quenched with 1N hydrochloric acid aqueous solution and is extracted with EtOAc (2×10 mL). The organics are combined and washed with brine, dried over Na2SO4 (500 mg), filtered and concentrated in vacuo. The residue is purified using silica gel flash column chromatography with 1-10% MeOH in CH2Cl2 as the eluent to give (2-isoxazol-5-yl-phenyl)-methanol (170 mg, 51%).
Quantity
385 mg
Type
reactant
Reaction Step One
Quantity
82.5 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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